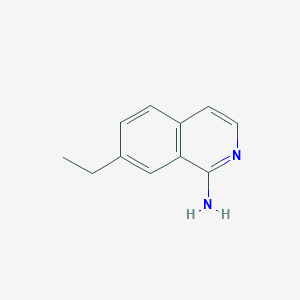

7-Ethylisoquinolin-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Ethylisoquinolin-1-amine is a heterocyclic organic compound belonging to the isoquinoline family Isoquinolines are aromatic compounds characterized by a benzene ring fused to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 7-Ethylisoquinolin-1-amine, can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. For example, metal-catalyzed cyclization reactions, such as those using palladium or copper catalysts, are commonly used . These methods allow for the large-scale production of isoquinoline derivatives with high purity and yield.

Analyse Des Réactions Chimiques

Alkylation Reactions

7-Ethylisoquinolin-1-amine undergoes alkylation via nucleophilic substitution (SN2) with alkyl halides. The primary amine group attacks electrophilic carbons, forming secondary or tertiary ammonium salts. For example, reaction with ethyl bromide in the presence of a base yields quaternary ammonium salts, which can further undergo Hofmann elimination under strong basic conditions (Ag₂O) to produce alkenes .

Example Reaction:

This compound+CH3CH2BrBaseQuaternary ammonium saltΔ,Ag2OAlkene+Trimethylamine

Key Factors:

-

Steric hindrance from the ethyl group slows alkylation compared to simpler amines.

Acylation Reactions

The amine reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form stable amides. This reaction is critical for modifying solubility and biological activity.

Example Reaction:

This compound+CH3COCl→N-Acetyl-7-ethylisoquinolin-1-amine+HCl

Conditions:

-

Conducted in anhydrous solvents (e.g., dichloromethane) with a base (e.g., pyridine) to neutralize HCl .

Oxidation Reactions

The primary amine group is susceptible to oxidation, forming nitroso or nitro derivatives depending on the oxidizing agent. Strong oxidants like hydrogen peroxide or KMnO₄ yield nitro compounds, while mild agents (e.g., meta-chloroperbenzoic acid) produce nitroso intermediates.

Example Pathway:

This compoundH2O27-Ethylisoquinolin-1-nitrosoFurther oxidation7-Ethylisoquinolin-1-nitro

Challenges:

-

Over-oxidation can degrade the isoquinoline ring.

-

Stabilizing agents (e.g., acetic acid) improve selectivity.

Formylation Reactions

The amine reacts with formic acid under catalytic conditions to form formamides. This reaction is efficient in solvent-free systems using silica-supported catalysts .

Example Reaction:

This compound+HCOOHSiO2−SO3H,70∘CN-Formyl-7-ethylisoquinolin-1-amine+H2O

Key Data:

| Catalyst | Yield (%) | Time (min) | Reference |

|---|---|---|---|

| SiO₂-SO₃H | 95 | 30 |

Nucleophilic Substitution in Medicinal Chemistry

The amine participates in nucleophilic aromatic substitution (NAS) to generate bioactive derivatives. For instance, coupling with chloroquinoline moieties yields kinase inhibitors (e.g., RAF1 inhibitors) .

Example Application:

-

Compound 1d (a quinolinylaminoisoquinoline derivative) inhibits RAF1 kinase (IC₅₀ = 0.96 µM) and shows antiproliferative activity against melanoma cells .

SAR Insights:

-

Electron-withdrawing groups (e.g., -CF₃) on the aryl ring enhance binding affinity.

-

The ethyl group improves lipophilicity, aiding membrane penetration .

Complexation with Metal Ions

The lone pair on the nitrogen enables coordination with transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates. These complexes are studied for catalytic and photophysical applications.

Example Complex:

This compound+Cu(NO3)2→[Cu(C12H15N3)2]2++2NO3−

Properties:

Applications De Recherche Scientifique

7-Ethylisoquinolin-1-amine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 7-Ethylisoquinolin-1-amine involves its interaction with various molecular targets and pathways. Isoquinoline derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and DNA intercalators . These interactions can lead to the modulation of cellular processes, such as cell proliferation, apoptosis, and signal transduction .

Comparaison Avec Des Composés Similaires

Isoquinoline: The parent compound of the isoquinoline family, known for its use in the synthesis of various alkaloids and pharmaceuticals.

Tetrahydroisoquinoline: A reduced form of isoquinoline, often found in natural alkaloids with significant biological activity.

Uniqueness: 7-Ethylisoquinolin-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 7-position can affect the compound’s electronic properties and steric interactions, making it distinct from other isoquinoline derivatives .

Activité Biologique

7-Ethylisoquinolin-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine-like ring. The ethyl group at the 7-position is significant for its biological properties.

Antiparasitic Activity

Recent studies have demonstrated that amine-linked flavonoids, which include derivatives of isoquinolines, exhibit significant antiparasitic activity. For instance, certain compounds showed potent in vitro activity against Leishmania species, with IC50 values lower than 10 μM for some derivatives . Although specific data for this compound is limited, its structural similarity suggests potential efficacy against similar targets.

Topoisomerase Inhibition

Isoquinoline derivatives have been investigated for their ability to inhibit topoisomerases, enzymes crucial for DNA replication and transcription. A series of studies on related compounds indicated that modifications in the isoquinoline structure could enhance their inhibitory effects on topoisomerase I (Top1). These studies suggest that this compound may also possess similar properties, potentially serving as a lead compound for developing new anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of isoquinoline derivatives often correlates with their structural characteristics:

- Amine Substituents : The presence of an amine group is critical for activity; modifications can significantly alter potency.

- Substituent Positioning : Variations in the positioning of substituents on the isoquinoline ring can enhance or diminish biological activity. For example, certain configurations improve solubility and binding affinity to target enzymes .

Case Studies

A notable case study involved the evaluation of various isoquinoline derivatives against Leishmania species. Compounds were screened for their cytotoxicity and antiparasitic effects. The results indicated that specific structural modifications led to increased potency and reduced toxicity in mammalian cell lines .

| Compound | IC50 (μM) against Leishmania | Toxicity (IC50 μM) |

|---|---|---|

| FM09 | <10 | >100 |

| FM14 | <10 | >95 |

| FM20 | 14.1 - 43.0 | >50 |

Pharmacokinetics

The pharmacokinetic profile of isoquinoline derivatives is crucial for their therapeutic application. Studies have shown that certain compounds exhibit favorable absorption and distribution characteristics when administered in vivo. For instance, FM09 was found to have a high plasma concentration shortly after administration, indicating good bioavailability .

Propriétés

Formule moléculaire |

C11H12N2 |

|---|---|

Poids moléculaire |

172.23 g/mol |

Nom IUPAC |

7-ethylisoquinolin-1-amine |

InChI |

InChI=1S/C11H12N2/c1-2-8-3-4-9-5-6-13-11(12)10(9)7-8/h3-7H,2H2,1H3,(H2,12,13) |

Clé InChI |

FGVGCCJGNFVKKJ-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC2=C(C=C1)C=CN=C2N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.